molecular formula C18H13N3O3 B2557080 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 406930-43-6

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B2557080
CAS No.: 406930-43-6
M. Wt: 319.32
InChI Key: AXJKDAFECGXWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is fused with a benzoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both benzofuro[3,2-d]pyrimidine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKDAFECGXWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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